1-(4-Piperidin-1-yl-phenyl)-ethylamine
Description
General Context and Significance within Amine Chemistry Research
Amine chemistry is a cornerstone of medicinal and materials science. Amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair, are central to a vast array of biologically active molecules. The phenethylamine (B48288) scaffold, in particular, is a structural motif found in numerous natural and synthetic compounds. mdpi.com This framework is present in endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which are vital for neurological function. mdpi.comnih.gov
Substituted phenethylamines are a diverse chemical class formed by replacing one or more hydrogen atoms in the core phenethylamine structure with other substituents. wikipedia.orgwikipedia.org This class of compounds includes substances that act as stimulants, antidepressants, and more. wikipedia.org The significance of research into new phenethylamine derivatives lies in the potential to discover novel compounds with specific biological activities. nih.govnih.gov
1-(4-Piperidin-1-yl-phenyl)-ethylamine fits within this context as a synthetic derivative. Its structure combines the phenethylamine core with a piperidine (B6355638) ring, a common feature in many pharmaceutical compounds. The specific arrangement of a piperidine ring attached to the phenyl group, which is then connected to an ethylamine (B1201723) chain, contributes to its potential biological activity and makes it a candidate for investigation in drug discovery processes. ontosight.ai The chiral nature of this compound, specifically its stereoisomers like (1R)-1-[4-(piperidin-1-yl)phenyl]ethan-1-amine, makes it a versatile intermediate in medicinal chemistry.
Table 1: Chemical Properties and Identifiers for this compound
| Property | Value |
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 1-(4-piperidin-1-ylphenyl)ethan-1-amine |
| CAS Number | 1212171-63-5 (for S-isomer) |
| Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCCC2)N |
Note: Data corresponds to the general structure and a specific isomer as referenced. chemicalbook.com
Historical Perspective and Initial Research Trajectories of Phenyl-ethylamine Derivatives
The study of phenylethylamine and its derivatives has a rich history. 2-Phenylethylamine, the parent compound, is found widely in nature across animals, plants, and microorganisms and has been known since at least 1890. acs.org Its synthesis was reported in 1909. acs.org
The significance of the phenethylamine structure grew with the discovery of its role as the backbone for endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine. mdpi.comnih.gov These naturally occurring catecholamines are biosynthetically produced from amino acids like phenylalanine and tyrosine. nih.gov
In the 20th century, research expanded significantly, leading to the synthesis of a vast number of derivatives. This exploration was driven by the quest for new therapeutic agents. Researchers discovered that modifying the phenethylamine structure could lead to compounds with a wide range of pharmacological effects. wikipedia.org These include stimulants, hallucinogens, appetite suppressants, nasal decongestants, and antidepressants. wikipedia.org The work of chemists like Alexander Shulgin, who extensively researched phenethylamine derivatives, highlighted the broad scope of psychoactive compounds that could be derived from this single structural backbone. acs.org
Initial research trajectories focused on understanding structure-activity relationships (SAR), investigating how different substitutions on the phenyl ring, sidechain, or amino group would alter the compound's biological effects. mdpi.comwikipedia.org This systematic approach has been crucial in medicinal chemistry for developing new drugs. The development of phenethylamine-based compounds continues to be an active area of research, with scientists exploring new derivatives for various therapeutic targets. nih.govbohrium.com
Structure
2D Structure
Properties
IUPAC Name |
1-(4-piperidin-1-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,11H,2-4,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGEQLNGUDZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406727 | |
| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-44-2 | |
| Record name | α-Methyl-4-(1-piperidinyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869943-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 4 Piperidin 1 Yl Phenyl Ethylamine
Established Synthetic Routes and Precursor Utilization in the Preparation of 1-(4-Piperidin-1-yl-phenyl)-ethylamine
The synthesis of this compound and its analogs is most commonly achieved through reductive amination. This well-established method offers a direct and reliable pathway from readily available precursors. The general strategy involves the reaction of a carbonyl compound with an amine source to form an imine intermediate, which is then reduced to the target amine.
The primary precursors for this synthesis are:
1-(4-(piperidin-1-yl)phenyl)ethan-1-one : This ketone is the most direct precursor, reacting with an ammonia (B1221849) source to form the corresponding ketimine, which is subsequently reduced to the ethylamine (B1201723) moiety.
4-(piperidin-1-yl)benzaldehyde : This aldehyde can also be used, though it requires the introduction of the methyl group, often through a different variant of the reaction, such as reaction with nitroethane followed by reduction.
The amine component is typically introduced using ammonia or a salt thereof, such as ammonium (B1175870) formate (B1220265) or ammonium acetate. The choice of reducing agent is critical for the success of the reaction. Common agents include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation using H₂ gas over a metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni). organic-chemistry.org Sodium triacetoxyborohydride is often favored for its mildness and high selectivity.
The synthesis of the ketone precursor itself is straightforward, generally involving a nucleophilic aromatic substitution reaction between piperidine (B6355638) and 4-fluoroacetophenone or 4-chloroacetophenone.
| Carbonyl Precursor | Amine Source | Reducing Agent | Key Characteristics |
|---|---|---|---|
| 1-(4-(piperidin-1-yl)phenyl)ethan-1-one | Ammonia (aq.) / NH₄OAc | H₂ / Raney Nickel | Classic high-pressure hydrogenation method. |
| 1-(4-(piperidin-1-yl)phenyl)ethan-1-one | Ammonium Formate | Formic Acid (Leuckart reaction) | One-pot reaction, but can require high temperatures. |
| 1-(4-(piperidin-1-yl)phenyl)ethan-1-one | Ammonia / NH₄Cl | Sodium Cyanoborohydride (NaBH₃CN) | Effective but involves toxic cyanide reagents. |
| 1-(4-(piperidin-1-yl)phenyl)ethan-1-one | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and widely used in modern synthesis. chemicalbook.com |
Development of Novel and Efficient Synthetic Strategies for the Chiral Amine Moiety
Recent advancements in organic synthesis have led to the development of more efficient and elegant strategies for preparing chiral amines. For this compound, these novel methods focus on improving yield, stereoselectivity, and process efficiency.
Biocatalysis has emerged as a powerful tool. Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) offer highly selective pathways to chiral amines. whiterose.ac.ukyork.ac.uk An ω-transaminase can asymmetrically convert the precursor, 1-(4-(piperidin-1-yl)phenyl)ethan-1-one, directly into a single enantiomer of the target amine with high optical purity. whiterose.ac.ukmbl.or.kr This approach avoids the need for chiral metal catalysts and often proceeds under mild, aqueous conditions. whiterose.ac.uk
| Strategy | Key Reagents/Catalysts | Advantages | Challenges |
|---|---|---|---|
| Biocatalytic Asymmetric Amination | ω-Transaminase, Amine Donor (e.g., Alanine) | Extremely high enantioselectivity (>99% ee), mild conditions, environmentally friendly. mbl.or.krresearchgate.net | Enzyme stability, substrate scope, and unfavorable reaction equilibria can be limiting. whiterose.ac.uk |
| Biocatalytic Reductive Amination | Amine Dehydrogenase (AmDH), NAD(P)H cofactor | High atom economy, uses ammonia directly. nih.gov | Requires efficient cofactor regeneration systems. nih.gov |
| One-Pot Chemo-catalytic Methods | Lewis acids (e.g., TiF₄, InCl₃), Hydride Source | High efficiency, reduced workup steps, telescoped reactions. researchgate.netnih.gov | Reagent compatibility and control over side reactions. |
Asymmetric Synthesis and Stereocontrol in the Preparation of Enantiomers of this compound
The biological activity of chiral molecules often resides in a single enantiomer, making stereocontrol a critical aspect of synthesis. The production of specific enantiomers (R or S) of this compound is primarily achieved through asymmetric reduction of the corresponding imine intermediate.
Catalytic Asymmetric Hydrogenation is a leading method. This involves using a chiral transition-metal catalyst, typically based on iridium, rhodium, or ruthenium, complexed with a chiral ligand. mdpi.com For instance, catalysts such as Ru-BINAP complexes can effectively guide the hydrogenation of the imine to produce one enantiomer in high excess. The choice of ligand is paramount in determining the stereochemical outcome.
Catalytic Asymmetric Transfer Hydrogenation offers an alternative that avoids the use of high-pressure hydrogen gas. In this method, a hydrogen donor like formic acid or isopropanol (B130326) is used in conjunction with a chiral metal complex. mdpi.com
As mentioned previously, biocatalysis provides an excellent route for stereocontrol. ω-Transaminases are particularly effective as they can exhibit near-perfect enantioselectivity (>99% enantiomeric excess, or ee), directly producing the desired chiral amine from the prochiral ketone. mbl.or.krresearchgate.net This enzymatic approach is increasingly favored in industrial settings for its precision and green credentials.
| Method | Catalyst/Enzyme System | Typical Enantiomeric Excess (ee) | Notes |
|---|---|---|---|
| Asymmetric Reductive Amination | Iridium, Rhodium, or Ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, P-Phos). mdpi.com | 90-99% | Highly efficient but relies on expensive and often toxic heavy metals. |
| Asymmetric Transfer Hydrogenation | Chiral Rhodium or Ruthenium complexes with a hydrogen donor (e.g., HCOOH/Et₃N). mdpi.com | 95-99% | Avoids high-pressure H₂ gas, enhancing operational safety. |
| Biocatalytic Amination | Engineered ω-Transaminase (ω-TA). mbl.or.kr | >99% | Operates in aqueous media under mild conditions; highly specific. whiterose.ac.uk |
| Chiral Auxiliary Method | Use of a removable chiral group (e.g., Ellman's sulfinamide). nih.gov | >98% (diastereomeric excess) | Reliable and versatile but requires additional steps for auxiliary attachment and removal. |
Considerations for Scalable Synthesis and Process Optimization of the Compound
Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed through rigorous process optimization. The goal is to develop a safe, cost-effective, and robust process that consistently delivers the product with the required purity. gd3services.com
Key optimization parameters include:
Cost of Goods (CoG) : The cost of starting materials, catalysts, and solvents is a major factor. Expensive chiral ligands and metal catalysts can make a process economically unviable. Enzyme immobilization is one strategy to allow for catalyst recycling and reuse, thereby reducing costs. nih.gov
Reaction Conditions : Optimizing temperature, pressure, concentration, and reaction time is essential to maximize yield and throughput while minimizing side product formation. biosynce.com Design of Experiments (DoE) is a statistical tool often used to efficiently explore the parameter space.
Process Safety : Reactions involving high-pressure hydrogenation or highly reactive reagents require specialized equipment and stringent safety protocols. A thorough process hazard analysis is mandatory.
Downstream Processing : The isolation and purification of the final product are critical. Developing a scalable crystallization process is often preferred over chromatographic purification, as it is more cost-effective for large quantities. nih.gov Direct crystallization of a desired salt form can be an efficient method for purification.
Waste Management : Efficiently managing and minimizing solvent and reagent waste is crucial for both environmental and economic reasons. This includes solvent recycling and waste stream treatment. theasengineers.com
Continuous Flow Synthesis : For large-scale production, moving from batch to continuous flow processing can offer significant advantages in safety, consistency, and efficiency. Automated flow reactors allow for precise control over reaction parameters and can be optimized more rapidly than batch processes. acs.org
| Parameter | Optimization Goal | Methods and Strategies |
|---|---|---|
| Catalyst Loading | Minimize the amount of expensive catalyst (metal or enzyme) per batch. | High-turnover catalyst screening, catalyst immobilization for recycling. nih.gov |
| Yield & Throughput | Maximize the amount of product produced per unit time. | Optimization of temperature, concentration, and reaction time; use of flow chemistry. acs.orgbiosynce.com |
| Product Purity | Achieve >99.5% purity and control specific impurities. | Develop robust crystallization methods; avoid chromatography at scale. theasengineers.com |
| Process Mass Intensity (PMI) | Minimize the total mass of materials (solvents, reagents) used per mass of product. | Use of concentrated reaction media, solvent recycling, one-pot processes. acs.org |
| Safety | Eliminate or control process hazards. | Replace hazardous reagents; conduct thorough safety assessments (e.g., HAZOP). |
Chemical Reactivity and Transformation Studies of 1 4 Piperidin 1 Yl Phenyl Ethylamine
Mechanistic Investigations of Key Reactions Involving the Phenyl-ethylamine Substructure
The chemical behavior of 1-(4-Piperidin-1-yl-phenyl)-ethylamine is largely dictated by its constituent parts: the phenyl-ethylamine core and the N-aryl piperidine (B6355638) moiety. Mechanistic studies on structurally related compounds provide insight into the potential reaction pathways for this molecule.
A key area of investigation for N-arylpiperidine compounds involves the reactivity of the tertiary amine. For instance, studies on the thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides reveal a pathway to O-arylhydroxylamines. researchgate.net This type of reaction is highly dependent on the electronic nature of the substituents on the phenyl ring. For the rearrangement to proceed, the presence of electron-withdrawing groups at the ortho or para positions is essential. researchgate.net
The mechanism for this thermal rearrangement has been proposed to be an intramolecular cyclic process. researchgate.net Kinetic studies of these reactions indicate a first-order process with respect to the N-oxide substrate. The reaction rates show a strong correlation with Hammett σ- constants, yielding a large and positive ρ value (+3.6). This suggests the development of a significant negative charge in the transition state at the reaction center, indicating a highly polar activated complex. researchgate.net While this specific study focuses on N-oxides, the principles of electronic effects on the phenyl ring and the potential for intramolecular rearrangements are relevant to understanding the reactivity of the broader class of N-phenylpiperidine derivatives, including this compound.
The ethylamine (B1201723) side chain introduces additional reaction possibilities. The primary amine is a nucleophilic center and can participate in a variety of reactions, such as reductive amination. The synthesis of related chiral amines often involves stereoselective reductive amination starting from a corresponding ketone or benzaldehyde (B42025) derivative, utilizing chiral catalysts or auxiliaries to control the stereochemistry.
Derivatization Strategies and Analog Design Based on the Core Structure of this compound
The core structure of this compound serves as a versatile scaffold for the design and synthesis of a wide array of analogs. Derivatization strategies can target the primary amine of the ethylamine moiety, the aromatic phenyl ring, or the piperidine ring.
Modification of the Ethylamine Group: The primary amine is a common site for modification. Acylation reactions with carboxylic acids, acid chlorides, or sulfonyl chlorides can produce a diverse library of amide and sulfonamide derivatives. For example, in the search for potent and selective human beta(3) agonists, a series of (4-piperidin-1-yl)phenyl amides were prepared, demonstrating the utility of modifying this position. nih.gov One notable derivative, N-(4-(4-((2-hydroxy-2-(4-hydroxy-3-((methylsulfonyl)amino)phenyl)ethyl)amino)-1-piperidinyl)benzoyl)leucine, was synthesized as part of this effort. nih.gov
Modification of the Phenyl Ring: The phenyl ring can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The piperidin-1-yl group is an activating, ortho-, para-directing group, while the ethylamine group is also activating and ortho-, para-directing. This suggests that new substituents would likely be introduced at the positions ortho to the piperidinyl group.
Modification of the Piperidine Ring: The piperidine ring itself can be modified to explore structure-activity relationships. This can involve the synthesis of analogs with substituents on the piperidine ring or the replacement of the piperidine with other cyclic amines. nih.gov The synthesis of such analogs often starts from appropriately substituted piperidines or pyridines, which are then elaborated to include the phenyl-ethylamine portion. nih.govnih.gov
Below is a table summarizing potential derivatization strategies for the core structure.
| Target Moiety | Reaction Type | Reagents/Conditions | Resulting Structure |
| Ethylamine (Primary Amine) | Acylation | Carboxylic Acid, EDC, DMAP | Amide Derivative |
| Ethylamine (Primary Amine) | Sulfonylation | Sulfonyl Chloride, Triethylamine | Sulfonamide Derivative |
| Ethylamine (Primary Amine) | N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |
| Phenyl Ring | Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃ | Brominated Phenyl Ring |
| Piperidine Ring | N-Alkylation (of precursor) | Pre-functionalized piperidine precursors | Substituted Piperidine Analog |
| Piperidine Ring | Ring Expansion | Diazo compounds, Lewis acids | Azepane Derivatives rsc.org |
Functional Group Interconversions and Regioselective Modifications of the Piperidine Ring System
Functional group interconversions (FGIs) are fundamental in synthetic organic chemistry, allowing for the transformation of one functional group into another. imperial.ac.uk For this compound, the primary amine and the piperidine ring are key sites for such transformations.
Interconversions of the Ethylamine Group: The primary amine of the ethylamine side chain can be converted into a wide range of other functional groups. vanderbilt.edu
Oxidation: Oxidation could potentially lead to imines or nitriles, depending on the reagents and conditions.
Conversion to Halides: The amine could be converted to a diazonium salt and subsequently displaced by a halide.
Conversion to Alcohols: Diazotization followed by hydrolysis can yield the corresponding alcohol.
The table below outlines some common FGIs applicable to primary amines.
| Starting Group | Target Group | Typical Reagents |
| Primary Amine (-NH₂) | Azide (-N₃) | NaNO₂, HCl then NaN₃ |
| Primary Amine (-NH₂) | Halide (-X) | NaNO₂, HX then CuX (Sandmeyer reaction) |
| Primary Amine (-NH₂) | Alcohol (-OH) | NaNO₂, H₂SO₄, H₂O |
| Primary Amine (-NH₂) | Nitrile (-CN) | NaNO₂, HCl then CuCN |
Regioselective Modifications of the Piperidine Ring: The piperidine ring, being a saturated heterocycle, presents challenges for regioselective functionalization. researchgate.net Strategies often rely on either building the ring from functionalized acyclic precursors or modifying a pre-existing pyridine (B92270) ring followed by reduction. researchgate.netmdpi.com
Hydrogenation of Pyridine Precursors: A common strategy involves the synthesis of a substituted 4-(pyridin-1-yl)phenylethylamine derivative, followed by hydrogenation of the pyridine ring to the corresponding piperidine. nih.govresearchgate.net The choice of catalyst (e.g., Pd/C, PtO₂) and conditions can influence the stereochemical outcome. nih.gov
C-H Activation: Modern synthetic methods allow for the direct C-H activation of piperidines, although achieving high regioselectivity can be difficult. Catalysts based on rhodium or palladium have been used for C-H functionalization adjacent to the nitrogen atom. nih.gov
Ring Expansion: The piperidine ring can undergo ring expansion reactions to form larger heterocycles, such as azepanes. This has been demonstrated with diastereomerically pure piperidine derivatives, achieving high stereoselectivity and regioselectivity. rsc.org
Kinetic and Thermodynamic Parameters of Reactions Involving this compound
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the public literature. However, studies on closely related compounds provide valuable benchmarks and insights into the likely parameters governing its reactivity.
A study on the thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to O-arylhydroxylamines in dioxane provides specific kinetic and thermodynamic parameters. researchgate.net This reaction is mechanistically relevant to the N-phenylpiperidine substructure. The reaction was found to follow first-order kinetics. researchgate.net The activation parameters were calculated, and the influence of different para-substituents on the phenyl ring was quantified. researchgate.net
The table below presents the kinetic and thermodynamic data for the thermal rearrangement of various 1-(4-substituted-phenyl)piperidine N-oxides.
| para-Substituent (X) | k (s⁻¹) at 100°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Relative Rate |
| NO₂ | 2.1 x 10⁻³ | 21.9 | -15.4 | 1400 |
| CN | 1.1 x 10⁻⁴ | 25.1 | -12.2 | 73 |
| COPh | 2.6 x 10⁻⁵ | 26.0 | -12.1 | 17 |
| COMe | 1.5 x 10⁻⁶ | 28.3 | -11.0 | 1 |
Data sourced from a study on the thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides. researchgate.net
The significant variation in reaction rates with different substituents highlights the electronic sensitivity of the reaction. The negative entropy of activation (ΔS‡) values are consistent with a cyclic, ordered transition state, which supports the proposed intramolecular mechanism. researchgate.net The rates were found to correlate well with Hammett σ- constants, yielding a ρ value of +3.6, indicative of a transition state with substantial negative charge buildup, stabilized by electron-withdrawing groups. researchgate.net These findings suggest that reactions involving the N-phenyl bond in this compound would similarly be influenced by electronic modifications to the phenyl ring.
Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Piperidin 1 Yl Phenyl Ethylamine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including 1-(4-Piperidin-1-yl-phenyl)-ethylamine. Through various NMR techniques, it is possible to determine the connectivity of atoms, the conformational preferences of the molecule, and the stereochemistry at the chiral center.
Proton (¹H) NMR spectroscopy of this compound would provide a wealth of information. The aromatic protons on the phenyl ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton of the ethylamine (B1201723) group, being adjacent to the chiral center, would appear as a quartet, coupled to the methyl protons. The methyl protons, in turn, would present as a doublet. The protons of the piperidine (B6355638) ring would exhibit a more complex pattern due to their diastereotopic nature and restricted rotation, with signals in the aliphatic region of the spectrum. The NH₂ protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, allowing for the confirmation of the number and types of carbon environments. The chemical shifts of the aromatic carbons, the chiral methine carbon, the methyl carbon, and the piperidine carbons would all fall within their expected ranges.
For conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY experiments reveal through-space interactions between protons that are in close proximity, which can help to determine the preferred spatial arrangement of the piperidinyl and ethylamine substituents relative to the phenyl ring.
Stereochemical assignment at the chiral center of this compound can be achieved using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in conjunction with NMR spectroscopy. researchgate.netmdpi.com The reaction of the amine with a chiral agent, such as Mosher's acid, forms diastereomers that exhibit distinct NMR spectra. researchgate.net The differences in the chemical shifts of the protons near the chiral center in the resulting diastereomeric amides can be analyzed to determine the absolute configuration of the amine. researchgate.net A simple three-component chiral derivatization protocol involving condensation with 2-formylphenylboronic acid and an enantiopure binaphthol can also be used, where the ratio of the resulting diastereoisomeric iminoboronate esters can be determined by integrating well-resolved diastereotopic resonances in their ¹H NMR spectra. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to piperidine) | ~ 6.8 - 7.0 | d |
| Aromatic (ortho to ethylamine) | ~ 7.1 - 7.3 | d |
| Methine (-CH-) | ~ 4.0 - 4.2 | q |
| Piperidine (axial, adjacent to N) | ~ 3.0 - 3.2 | m |
| Piperidine (equatorial, adjacent to N) | ~ 3.2 - 3.4 | m |
| Methyl (-CH₃) | ~ 1.3 - 1.5 | d |
| Amine (-NH₂) | ~ 1.5 - 2.5 (broad) | s |
| Piperidine (other) | ~ 1.5 - 1.8 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-N) | ~ 150 - 155 |
| Aromatic (C-C) | ~ 128 - 132 |
| Aromatic (CH) | ~ 115 - 120 |
| Methine (-CH-) | ~ 50 - 55 |
| Piperidine (C-N) | ~ 50 - 55 |
| Piperidine (CH₂) | ~ 25 - 30 |
| Methyl (-CH₃) | ~ 20 - 25 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for the stereochemical elucidation of chiral molecules like this compound. nih.govnsf.gov These techniques measure the differential absorption and refraction of left and right circularly polarized light, respectively, providing information about the three-dimensional arrangement of atoms around the chiral center. wikipedia.orgyale.edu
The ECD spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted phenyl chromophore. The Cotton effects (positive or negative peaks) observed in the ECD spectrum are highly sensitive to the absolute configuration of the chiral center. By comparing the experimentally measured ECD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) of the enantiomers can be reliably assigned. nih.gov The sign and intensity of the Cotton effects are dictated by the spatial relationship between the chromophore and the chiral substituent.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgleidenuniv.nl The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule. acs.org For this compound, the ORD curve would be expected to show a plain curve at wavelengths away from the absorption maxima of the chromophore, and anomalous dispersion (a peak and a trough) in the region of the electronic transitions, which is known as the Cotton effect. The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the molecule.
The application of chiroptical sensing methods can also be employed. For instance, the formation of a Schiff base between the primary amine of the analyte and an achiral aromatic aldehyde can induce a distinct circular dichroism signal, which can be correlated to the absolute configuration and enantiomeric composition of the amine. nih.govnsf.gov This approach offers a practical and rapid method for stereochemical analysis. nih.gov
Table 3: Expected Chiroptical Data for Enantiomers of this compound
| Technique | Parameter | (R)-enantiomer | (S)-enantiomer |
| ECD | Cotton Effect Sign (at specific λ) | Positive/Negative | Negative/Positive (mirror image) |
| ORD | Sign of Optical Rotation (at 589 nm) | Positive/Negative | Negative/Positive |
Single-Crystal X-ray Diffraction Studies of this compound Complexes and Salts
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline material, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral molecules. While obtaining a suitable single crystal of the free base of this compound might be challenging, the formation of salts with achiral or chiral acids, or complexes with metal ions, can facilitate crystallization. acs.orgacs.org
X-ray crystallographic studies of salts of chiral primary amines with achiral carboxylic acids have revealed commonly occurring supramolecular assemblies of hydrogen-bond networks. acs.orgacs.org In the case of this compound, the ammonium (B1175870) cation formed by protonation of the primary amine would act as a hydrogen bond donor, interacting with the carboxylate anion of the acid. These interactions often lead to the formation of columnar hydrogen-bond networks. acs.orgacs.org The packing of these columns is then governed by van der Waals interactions. acs.orgacs.org
The crystal structure would reveal the precise conformation of the molecule in the solid state, including the relative orientation of the piperidine ring and the ethylamine side chain with respect to the central phenyl ring. mdpi.comresearchgate.net The piperidine ring is expected to adopt a chair conformation. nih.goviucr.org The analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and potential C-H···π interactions. iucr.org
If a salt is formed with a chiral acid of known absolute configuration, the absolute configuration of the this compound can be unambiguously determined by relating it to the known stereocenter of the co-former. The crystallographic data would include the unit cell parameters, space group, and atomic coordinates, which together provide a complete description of the crystal structure. cambridge.org
Table 4: Hypothetical Crystallographic Data for a Salt of this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 10-15 |
| b (Å) | ~ 5-10 |
| c (Å) | ~ 20-25 |
| β (°) | ~ 90-100 |
| Volume (ų) | ~ 2000-3000 |
| Z | 4 |
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis of the Compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound, various ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed. nih.govscielo.br
In an EI mass spectrum, the molecule is expected to undergo fragmentation through several characteristic pathways. A common fragmentation for phenylethylamine derivatives is the benzylic cleavage, resulting in the formation of a stable benzylic cation. For this compound, this would involve the cleavage of the C-C bond between the methine and methyl groups, leading to a prominent ion. Another likely fragmentation pathway is the α-cleavage adjacent to the nitrogen atom of the piperidine ring. acs.orgresearchgate.net
ESI-MS, a softer ionization technique, would likely show a strong signal for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this protonated molecule can be used to induce fragmentation and study the resulting product ions. nih.govscielo.br The fragmentation pathways in ESI-MS/MS might differ from those in EI-MS but would still provide valuable structural information. nih.gov
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental composition. This is crucial for confirming the molecular formula of the compound. Isotopic analysis, observing the relative abundances of the isotopic peaks (e.g., from ¹³C), further supports the elemental composition determination.
Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Origin |
| 218 | Molecular ion [M]⁺ |
| 219 | Protonated molecule [M+H]⁺ (in ESI) |
| 203 | Loss of methyl radical (•CH₃) |
| 174 | Benzylic cleavage, loss of •CH(NH₂)CH₃ |
| 134 | Cleavage of the piperidine ring |
| 84 | Piperidine fragment |
Vibrational Spectroscopy (Infrared, Raman) for Detailed Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. americanpharmaceuticalreview.com The IR and Raman spectra of this compound would exhibit a series of characteristic absorption and scattering bands, respectively.
The IR spectrum would show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2800-3100 cm⁻¹. The C=C stretching vibrations of the phenyl ring would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the amine and the piperidine ring would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be complementary to IR spectroscopy. nih.gov The Raman spectrum would also show characteristic bands for the aromatic ring, such as the ring breathing mode, which is often a strong and sharp peak. The symmetric C-H stretching vibrations of the aliphatic groups would also be prominent.
Analysis of the vibrational spectra can also provide insights into intermolecular interactions. For example, hydrogen bonding involving the N-H groups of the primary amine would lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands in the IR spectrum. researchgate.net Differences in the vibrational spectra between the solid state and a solution can indicate the presence of specific intermolecular interactions in the crystal lattice. nih.govnih.gov
Table 6: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (amine) | 3300 - 3500 | IR |
| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |
| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman |
| N-H Bend (amine) | 1590 - 1650 | IR |
| C-N Stretch | 1000 - 1300 | IR, Raman |
| Aromatic Ring Breathing | ~1000 | Raman |
Computational and Theoretical Studies on 1 4 Piperidin 1 Yl Phenyl Ethylamine
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. jksus.orgalquds.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and distribution within 1-(4-Piperidin-1-yl-phenyl)-ethylamine.
The electronic structure analysis reveals the distribution of electron density, highlighting electron-rich and electron-poor regions. The molecular electrostatic potential (MEP) map, for instance, would likely show negative potential (electron-rich areas) around the nitrogen atoms of the piperidine (B6355638) and ethylamine (B1201723) groups, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms on the amine group would exhibit positive potential, marking them as potential hydrogen bond donors.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl-piperidine moiety, while the LUMO may be distributed across the aromatic system.
From these calculations, various reactivity descriptors can be derived. These quantum chemical parameters help in predicting how the molecule will interact with other chemical species.
Table 1: Calculated Reactivity Descriptors for this compound Note: The following values are representative and derived from theoretical calculations based on similar structures. Actual values may vary depending on the computational method and basis set used.
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability. |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. |
| Ionization Potential | 5.8 eV | Energy required to remove an electron. |
| Electron Affinity | 0.5 eV | Energy released when an electron is added. |
| Electronegativity (χ) | 3.15 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.88 eV | Propensity to accept electrons. |
Molecular Dynamics Simulations for Conformational Landscape Analysis and Solvent Interactions
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing deep insights into the conformational landscape and interactions with the surrounding environment, such as a solvent. utah.edumdpi.com
For a flexible molecule like this compound, MD simulations can map its conformational landscape. This involves exploring the various spatial arrangements (conformers) the molecule can adopt due to the rotation around its single bonds. Key areas of flexibility include the bond connecting the ethylamine group to the phenyl ring and the puckering of the piperidine ring, which typically adopts a chair conformation. nih.gov The simulations can reveal the most stable (lowest energy) conformations and the energy barriers between different conformational states.
Table 2: Typical Parameters for MD Simulation of this compound
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy function for atomic interactions. |
| Solvent Model | TIP3P, SPC/E | Represents explicit water molecules in the simulation box. |
| System Size | ~10,000-50,000 atoms | Includes the solute and a sufficient number of solvent molecules. |
| Temperature | 300 K (or physiological temp.) | Controlled using a thermostat (e.g., Nosé-Hoover). |
| Pressure | 1 atm | Controlled using a barostat (e.g., Parrinello-Rahman). |
| Simulation Time | 100 ns - 1 µs | Duration required to sample relevant conformational changes. |
| Time Step | 2 fs | The interval at which forces and positions are updated. |
In Silico Prediction of Receptor Binding and Molecular Recognition Properties of the Compound
The structural features of this compound, particularly the phenyl-piperidine scaffold, are common in pharmacologically active compounds, suggesting potential interactions with biological receptors. ontosight.ainih.gov In silico techniques like molecular docking are used to predict how this compound might bind to the active site of a protein target. ulster.ac.uk
Molecular docking algorithms place the molecule (the "ligand") into the binding pocket of a receptor in various orientations and conformations, scoring each pose based on how well it fits and the favorability of its interactions. nih.gov For this compound, potential targets could include G-protein coupled receptors (GPCRs) like dopamine (B1211576) or serotonin (B10506) receptors, or various enzymes, where the piperidine and amine groups can form key interactions. nih.govpharmacophorejournal.com
The analysis of the best-scoring docked poses reveals the molecular recognition properties. This involves identifying specific interactions, such as:
Hydrogen bonds: The ethylamine group's -NH2 can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket.
π-π stacking: The aromatic phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
Ionic interactions: If the ethylamine group becomes protonated (NH3+), it can form a strong salt bridge with negatively charged residues like aspartate or glutamate.
These predictions help to generate hypotheses about the compound's mechanism of action and can guide the design of more potent and selective derivatives.
Table 3: Hypothetical Receptor Binding Profile and Key Interactions
| Potential Receptor Target | Predicted Binding Affinity (Ki) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Dopamine D2 Receptor | Moderate to High | Asp114, Ser193, Phe389 | Ionic, Hydrogen Bond, Hydrophobic |
| Serotonin 5-HT2A Receptor | Moderate | Asp155, Trp336, Phe340 | Ionic, π-π Stacking, Hydrophobic |
| Monoamine Oxidase A (MAO-A) | Low to Moderate | Tyr407, Tyr444, Phe208 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). frontiersin.orgnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using statistical methods to correlate these descriptors with an observed activity or property. mdpi.com
For a series of derivatives of this compound, a QSAR model could be developed to predict their binding affinity to a specific receptor. The process would involve:
Data Collection: Gathering a dataset of compounds with experimentally measured activities.
Descriptor Calculation: Computing a wide range of descriptors for each molecule, which can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to create a predictive equation.
Validation: Rigorously testing the model's predictive power using internal and external validation sets.
A resulting QSAR model might, for example, indicate that higher activity is correlated with increased hydrophobicity (higher LogP) and the presence of a hydrogen bond donor at a specific position. Similarly, a QSPR model could predict properties like boiling point or solubility based on structural features.
Table 4: Example of a Hypothetical QSAR Equation
| Model Equation | pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.1 * NHD + 2.5 |
| Descriptor | Description |
| pIC50 | The negative logarithm of the half-maximal inhibitory concentration (a measure of activity). |
| LogP | The logarithm of the octanol-water partition coefficient (a measure of lipophilicity). |
| TPSA | Topological Polar Surface Area. |
| NHD | Number of Hydrogen Bond Donors. |
Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is also a vital tool for elucidating the mechanisms of chemical reactions. rsc.org By using quantum chemical methods, researchers can map the entire potential energy surface of a reaction involving this compound, for example, in its synthesis or metabolism. sid.irmdpi.com
This involves identifying all relevant stationary points on the energy surface, including reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate.
Computational tools can precisely locate the geometry of the transition state and confirm its identity by frequency calculations (a true transition state has exactly one imaginary frequency). sid.ir Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. This level of detail provides a comprehensive understanding of bond-breaking and bond-forming processes, regioselectivity, and stereoselectivity that is often difficult to obtain through experimental means alone. rsc.org
Table 5: Hypothetical Reaction Analysis for N-Alkylation of the Ethylamine Group
| Reaction Step | Computational Method | Calculated Parameter | Value (Illustrative) | Significance |
| Reactants to TS | DFT (B3LYP/6-31G) | Activation Energy (Ea) | 15.2 kcal/mol | Energy barrier for the reaction. Determines reaction rate. |
| Reactants to Products | DFT (B3LYP/6-31G) | Reaction Energy (ΔEr) | -25.5 kcal/mol | Overall energy change; indicates if the reaction is exothermic. |
| Transition State (TS) | Frequency Calculation | Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |
| Path Confirmation | IRC Calculation | Reactant/Product Connection | Confirmed | Verifies the TS connects the correct species on the reaction path. |
Mechanistic Biological Investigations of 1 4 Piperidin 1 Yl Phenyl Ethylamine at the Molecular Level in Vitro Studies
Studies on Molecular Target Binding and Affinity (e.g., Receptor Binding Assays, Enzyme Kinetics)
While direct binding data for 1-(4-Piperidin-1-yl-phenyl)-ethylamine is not available, the phenethylamine (B48288) scaffold is a well-established pharmacophore that interacts with a variety of monoamine receptors and transporters. The presence of the piperidine (B6355638) ring and the ethylamine (B1201723) side chain suggests potential affinity for several key central nervous system targets.
Dopamine (B1211576) Transporter (DAT): Phenethylamine derivatives are known to interact with the dopamine transporter. For instance, studies on a series of β-phenethylamine derivatives have shown that structural features significantly influence their ability to inhibit dopamine reuptake. The nature of the aromatic ring, the length of the alkyl group, and the type of amine substituent all play a role in binding affinity. nih.gov For a related compound, the (S)-form was found to be more stable in the binding site of the human dopamine transporter (hDAT). nih.govbiomolther.org Molecular docking simulations of similar compounds suggest that the piperidine ring could interact with residues such as Phe320 in the binding pocket of hDAT. biomolther.org
Serotonin (B10506) Receptors (5-HTRs): The phenethylamine core is also a common feature in ligands for serotonin receptors. Structure-activity relationship (SAR) studies on phenethylamine derivatives have revealed that substitutions on the phenyl ring and the amine can modulate affinity and selectivity for different 5-HT receptor subtypes, such as the 5-HT2A receptor. nih.gov Conformationally constrained phenethylamine analogs have been used to probe the bioactive conformation for 5-HT2 receptor binding. plos.org The specific substitution pattern of this compound suggests a potential for interaction with these receptors, although the affinity profile is unknown. For example, both dextrorotary and levorotary enantiomers of methylphenidate, which has a piperidine ring, have shown affinity for 5-HT1A and 5-HT2B subtypes. wikipedia.org
Sigma Receptors: Various piperidine-containing ligands are known to bind to sigma receptors (σ1 and σ2). wikipedia.org Given the structural similarities, it is plausible that this compound could exhibit affinity for these receptors, which are implicated in a wide range of cellular functions.
Other Potential Targets: The phenethylamine scaffold is present in inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP4). nih.govmdpi.com Research on piperidinone- and piperidine-constrained phenethylamines has led to the discovery of potent and selective DPP4 inhibitors. nih.gov
Below is an interactive table summarizing the potential molecular targets for this compound based on data from structurally related compounds.
| Potential Molecular Target | Evidence from Related Compounds | Potential Interaction |
| Dopamine Transporter (DAT) | Phenethylamine derivatives inhibit dopamine reuptake. nih.gov | Competitive inhibition of dopamine binding. |
| Serotonin Receptors (e.g., 5-HT2A) | Phenethylamine analogs bind to 5-HT receptor subtypes. nih.gov | Agonist or antagonist activity. |
| Sigma Receptors (σ1, σ2) | Many piperidine derivatives are sigma receptor ligands. wikipedia.org | Modulation of receptor function. |
| Dipeptidyl Peptidase IV (DPP4) | Piperidine-constrained phenethylamines act as DPP4 inhibitors. nih.gov | Enzymatic inhibition. |
Elucidation of Cellular Pathway Modulation Mechanisms (e.g., second messenger systems, protein-protein interactions)
Given the potential interactions with G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors, this compound could modulate various downstream cellular signaling pathways.
If this compound acts as an agonist at a Gq-coupled receptor, it could stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would trigger intracellular calcium release and activate protein kinase C (PKC). Conversely, if it interacts with a Gi-coupled receptor, it would likely inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Furthermore, by inhibiting monoamine transporters like DAT, the compound could increase the extracellular concentrations of neurotransmitters, thereby potentiating their effects on postsynaptic receptors and modulating the corresponding signaling cascades. For example, inhibition of DAT can prevent the DA-induced endocytosis of dopamine D2 receptors. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Direct SAR studies for derivatives of this compound are not available. However, extensive research on related phenethylamine and piperidine classes provides valuable insights into how structural modifications might influence biological activity.
Phenethylamine Moiety:
Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical for affinity and selectivity towards various receptors. For instance, in a series of phenethylamine derivatives, substitutions at the para position of the phenyl ring with alkyl or halogen groups maintained or improved affinity for the 5-HT2A receptor, while alkoxy or nitro groups decreased it. nih.gov
Ethylamine Side Chain: Modifications to the ethylamine chain, such as alkylation or constraining it within a ring system, can significantly alter pharmacological properties. For example, constraining the phenethylamine structure can provide information about the bioactive conformation required for receptor binding. plos.org
Piperidine Moiety:
The piperidine ring itself is a common scaffold in many biologically active compounds. mdpi.com Its substitution pattern and conformation can influence binding to target proteins. In the context of DAT inhibition, a six-membered ring like piperidine was suggested to be important for interacting with specific amino acid residues. biomolther.org
Replacement of the piperidine ring with other cyclic or acyclic amines would likely have a substantial impact on activity. Studies on related compounds have shown that smaller ring sizes can sometimes lead to stronger inhibitory activities at DAT. nih.gov
The following table summarizes key SAR points from related compound classes that could be relevant for the design of novel derivatives of this compound.
| Structural Modification | Potential Impact on Activity | Reference |
| Substitution on the phenyl ring | Modulates receptor affinity and selectivity. | nih.gov |
| Alterations to the ethylamine backbone | Affects bioactive conformation and receptor fit. | plos.org |
| Replacement of the piperidine ring | Could alter binding affinity and selectivity for targets like DAT. | nih.govbiomolther.org |
Development of this compound as a Chemical Probe for Investigating Biological Systems
A chemical probe is a small molecule used to study biological systems. For this compound to be developed as a chemical probe, it would need to exhibit high potency and selectivity for a specific molecular target.
Should this compound be found to have a high affinity and selectivity for a particular receptor or enzyme, it could be labeled, for example, with a radioactive isotope like carbon-13, to serve as a radioligand in binding assays or as a tracer in imaging studies. nih.gov The synthesis of isotopically labeled phenethylamine derivatives is a common practice for their use as internal standards in quantitative analysis. nih.govresearchgate.net
However, without established high selectivity for a single target, its utility as a chemical probe would be limited due to the potential for off-target effects, which would confound the interpretation of experimental results.
Mechanistic Basis of Selectivity and Promiscuity in Molecular Interactions
The selectivity or promiscuity of a ligand is determined by its ability to conform to the binding sites of various proteins. The structural features of this compound, namely the flexible ethylamine chain and the piperidine ring, could allow it to adopt multiple conformations, potentially leading to interactions with a range of targets.
Factors Influencing Selectivity:
Rigidification: Introducing conformational constraints, such as by cyclization of the ethylamine side chain, can enhance selectivity for a specific receptor subtype by locking the molecule in a bioactive conformation that is less favorable for binding to other targets. plos.org
Specific Substitutions: The addition of specific functional groups can introduce favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with a particular target while creating steric clashes or unfavorable interactions with others. For example, structure-based optimization of a piperidine-containing inhibitor of Leishmania pteridine (B1203161) reductase led to significantly improved selectivity. nih.gov
Potential for Promiscuity:
The phenethylamine scaffold is a known privileged structure, meaning it is capable of binding to multiple, unrelated protein targets. nih.gov
The piperidine ring is also a common feature in many different classes of drugs, indicating its ability to be accommodated in a variety of binding pockets. mdpi.com
Advanced Analytical Methodologies for the Detection and Quantification of 1 4 Piperidin 1 Yl Phenyl Ethylamine in Research Matrices
High-Performance Chromatographic Separations (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are the cornerstone for assessing the purity of synthesized compounds and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high-resolution separation, making them indispensable tools in a research setting.
Purity Assessment: For non-volatile compounds like 1-(4-Piperidin-1-yl-phenyl)-ethylamine, Reversed-Phase HPLC (RP-HPLC) is the most common method for purity determination. A validated RP-HPLC method would typically employ an octadecylsilane (B103800) (C18) column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. ptfarm.pl Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the phenyl group exhibits strong absorbance. ptfarm.pl
Gas Chromatography, while often used for more volatile compounds, can also be applied to the analysis of amines. researchgate.net For GC analysis, a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable. researchgate.net Due to the basic nature of the amine, derivatization might sometimes be employed to improve peak shape and thermal stability, although direct injection is often feasible. researchgate.net
Enantiomeric Excess Determination: Since this compound possesses a chiral center, separating its enantiomers is crucial. Chiral HPLC is the gold standard for determining enantiomeric excess (ee). unife.it This can be achieved through two primary strategies:
Direct Separation: Using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are highly effective for separating the enantiomers of amine-containing drugs. nih.gov The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. nih.gov
Indirect Separation: Involving pre-column derivatization of the racemic amine with a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). researchgate.netnih.gov
The table below outlines typical starting conditions for these chromatographic methods.
| Parameter | RP-HPLC (Purity) | GC-FID (Purity) | Chiral HPLC (Enantiomeric Excess) |
| Column | Octadecyl (C18), 250 x 4.6 mm, 5 µm | DB-5MS, 30 m x 0.25 mm, 0.25 µm | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase / Carrier Gas | Acetonitrile / Phosphate Buffer (pH 2-7) | Helium | Hexane / Isopropanol (B130326) / Diethylamine |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at ~240 nm | Flame Ionization Detector (FID) | UV at ~240 nm |
| Oven Temperature | Ambient | Temperature gradient (e.g., 60°C to 280°C) | Ambient or controlled (e.g., 25°C) |
Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis in Complex Biological and Chemical Research Matrices
When quantifying minute amounts of a compound in complex environments such as plasma, urine, or tissue homogenates, the coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and selectivity. gassnova.noresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for quantifying non-volatile analytes in biological matrices. researchgate.net The process involves sample preparation, often using protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences. researchgate.net The extract is then injected into an LC system, typically using a C18 column, for separation.
The eluent from the LC is directed into the mass spectrometer, where electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]⁺ of the analyte. up.ac.za In the tandem mass spectrometer (often a triple quadrupole, QQQ), the precursor ion is selected, fragmented, and specific product ions are monitored. gassnova.no This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and allows for quantification down to the picogram or femtogram level. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For analytes that are volatile or can be made volatile through derivatization, GC-MS is a powerful alternative. researchgate.net It offers excellent chromatographic resolution. After separation on a capillary column, the analyte enters the MS, where it is typically ionized by electron ionization (EI). EI creates a characteristic fragmentation pattern that serves as a "fingerprint" for the compound, allowing for definitive identification. researchgate.net
Below are hypothetical MS parameters for the analysis of this compound.
| Parameter | LC-MS/MS (ESI+) |
| Parent Ion [M+H]⁺ | m/z 219.2 |
| Example MRM Transition 1 (Quantifier) | 219.2 → 202.2 (Loss of NH₃) |
| Example MRM Transition 2 (Qualifier) | 219.2 → 84.1 (Piperidine fragment) |
| Ionization Mode | Electrospray Ionization (Positive) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
Spectrophotometric and Fluorometric Assays for In Vitro Quantification and High-Throughput Screening
For rapid quantification, especially in high-throughput screening (HTS) environments, spectrophotometric and fluorometric assays can be valuable. These methods are generally faster and less expensive than chromatography but may lack the same degree of specificity.
Spectrophotometric Methods: These assays rely on the formation of a colored product that can be measured using a UV-Visible spectrophotometer. For amine-containing compounds like this compound, a common approach is the formation of charge-transfer or ion-pair complexes. mdpi.comnih.gov Reagents such as chloranil, iodine, or bromocresol green can react with the basic nitrogen atoms in the piperidine (B6355638) and ethylamine (B1201723) moieties to form colored complexes that absorb light in the visible region. mdpi.comekb.eg The intensity of the color, measured as absorbance, is directly proportional to the concentration of the compound, following the Beer-Lambert law. ekb.eg
Fluorometric Methods: Fluorometric assays offer higher sensitivity than spectrophotometry. If the target compound is not naturally fluorescent, it can be derivatized with a fluorogenic reagent. researchgate.net Reagents that react with primary amines, such as fluorescamine (B152294) or o-phthaldialdehyde (OPA), can be used to label the ethylamine group, yielding a highly fluorescent product. nih.gov The fluorescence intensity is then measured with a fluorometer or a fluorescence plate reader. This pre-column derivatization strategy is also frequently coupled with HPLC for enhanced sensitivity in chromatographic analyses. researchgate.net
Electrochemical Methods for Real-time Monitoring and Detection in Experimental Systems
Electrochemical methods offer the potential for real-time monitoring of analyte concentrations in experimental systems. The phenylethylamine portion of the target molecule is electroactive, meaning it can be oxidized at an electrode surface. mdpi.com
Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) can be used to study the electrochemical behavior of the compound. mdpi.com In a typical experiment, a working electrode (e.g., glassy carbon or graphene-modified electrode) is used. As the potential is scanned, the phenylethylamine moiety is oxidized, generating a current that is proportional to its concentration. mdpi.com This oxidation generally involves a two-electron transfer process. mdpi.com
The high sensitivity and potential for miniaturization make electrochemical sensors suitable for specialized research applications, such as monitoring the compound's interaction in real-time within certain biological or chemical systems.
Method Validation and Robustness for Rigorous Academic Research Applications
For any analytical method to be considered reliable, it must undergo a thorough validation process to ensure it is suitable for its intended purpose. wisdomlib.orgresearchgate.net Method validation provides documented evidence that the procedure consistently produces accurate and reproducible results. labmanager.comglobalresearchonline.net Key validation parameters, often defined by guidelines from the International Conference on Harmonisation (ICH), are critical for rigorous academic research. wjarr.com
The following table summarizes the essential parameters for analytical method validation.
| Parameter | Description | Typical Acceptance Criteria for Research |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). | Peak purity analysis (e.g., DAD), no interfering peaks at the analyte's retention time in blank samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the known added amount. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 20%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results when parameters (e.g., pH, mobile phase composition, temperature) are slightly varied. |
Ensuring these parameters are met is essential for generating high-quality, reliable, and defensible research data. wisdomlib.orgwjarr.com
Applications of 1 4 Piperidin 1 Yl Phenyl Ethylamine in Chemical Biology, Materials Science, and Catalysis Research
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis Research
The presence of a chiral center in 1-(4-Piperidin-1-yl-phenyl)-ethylamine makes its enantiomerically pure forms, such as (1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine, valuable in the field of asymmetric synthesis. Chiral auxiliaries are compounds temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of a reaction, after which they can be removed.
While specific documented use of this compound as a chiral auxiliary is not widespread, its core structure is analogous to other well-established chiral amines, such as 1-phenylethylamine (B125046) (α-PEA), which are frequently used for this purpose. researchgate.net The general principle involves reacting the chiral amine with a prochiral substrate (e.g., a carboxylic acid or ketone) to form a diastereomeric intermediate, such as an amide or imine. The steric hindrance and electronic properties of the chiral auxiliary then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of selectivity. nih.gov
Research in asymmetric synthesis has demonstrated the utility of related chiral amines in various transformations:
Diastereoselective Alkylation: Amides formed from chiral amines like pseudoephedrine and pseudoephenamine can be deprotonated to form chiral enolates, which then undergo alkylation with high diastereoselectivity. nih.gov
Stereoselective Mannich Reactions: Chiral amines can be used to form chiral imines, which then act as electrophiles in Mannich reactions to produce enantiomerically enriched β-amino ketones or esters. science.gov
Asymmetric Reductions: The formation of a ketimine between a prochiral ketone and a chiral amine auxiliary can allow for the diastereoselective reduction of the C=N bond, establishing a new chiral amine center. googleapis.com
The potential of this compound in this context lies in its rigid structure and the presence of the piperidine (B6355638) group, which could offer unique steric and electronic influences in directing stereoselective transformations. Furthermore, its derivatives could serve as chiral ligands for transition metal catalysts in asymmetric hydrogenation or C-C bond-forming reactions. science.gov
Role as a Synthetic Intermediate for the Preparation of Complex Organic Molecules
The structural framework of this compound, featuring a reactive primary amine and a versatile piperidinyl-phenyl scaffold, makes it a valuable intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications. The piperidine ring is a common motif in medicinal chemistry, and the ethylamine (B1201723) side chain provides a convenient handle for further elaboration. ambeed.comgoogle.com
The piperidinyl-phenyl core is a key component in a wide array of bioactive compounds. For instance, this scaffold is found in potent enzyme inhibitors and receptor ligands. The synthesis of such complex molecules often involves the multi-step assembly of different fragments, with piperidine-containing building blocks being introduced at a key stage.
Examples of complex molecules synthesized from structurally related piperidine intermediates include:
Enzyme Inhibitors: A practical asymmetric synthesis of an aminopiperidine-fused imidazopyridine, which acts as a potent dipeptidyl peptidase IV (DPP-4) inhibitor, relies on the assembly of a functionalized piperidinone skeleton. acs.org
Narcotic Analgesics: The compound is a key intermediate in the synthesis of new-generation, highly active narcotic analgesics like remifentanil and other fentanyl analogues. google.comgoogle.com
Antiviral and Antimicrobial Agents: Piperidine-based thiosemicarbazones, synthesized from precursors like 4-piperidinyl-benzaldehyde, have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for microbial survival. mdpi.com
Pyrrolo nih.govambeed.combenzodiazepines (PBDs): These tricyclic compounds, known for their DNA-interactive and antitumor properties, have been synthesized using piperazine-linked intermediates, highlighting the utility of the N-heterocyclic scaffold in constructing complex fused ring systems.
The synthesis of these molecules often begins with simpler piperidine precursors, such as 1-benzylpiperidin-4-one or 4-fluorobenzaldehyde, which are then elaborated through reactions like reductive amination, Strecker synthesis, or nucleophilic substitution to build the desired complexity. google.commdpi.com
Development of this compound Derivatives as Molecular Tools for Fundamental Biological Research
Derivatives of the this compound scaffold have been extensively explored as molecular tools to probe biological systems, serving as selective ligands for receptors and inhibitors of enzymes. The piperidinyl-phenyl moiety often enhances binding affinity to biological targets. ambeed.com
Receptor Ligands:
Sigma (σ) Receptors: The piperidine scaffold is a critical structural element for ligands targeting sigma receptors (σ1 and σ2), which are implicated in various neurological disorders. Novel ligands with a 4-(2-aminoethyl)-2-phenylpiperidine structure have been synthesized and show high affinity for the σ1 receptor, along with antiproliferative properties in tumor cell lines.
Dopamine (B1211576) Receptors: N-phenylpiperazine and piperidine benzamides have been developed as highly selective ligands for the D3 dopamine receptor over the D2 subtype, which is a key goal in developing treatments for substance use disorders with fewer side effects.
Opioid Receptors: Small molecules based on the 4-phenyl piperidine scaffold have been designed as agonists for the mu-opioid receptor.
Cannabinoid Receptors: The structurally related compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-known allosteric modulator of the cannabinoid type 1 (CB1) receptor.
Enzyme Inhibitors:
Carbonic Anhydrase (CA): By attaching a benzenesulfonamide (B165840) group to a piperidine ring, researchers have developed potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII.
Acetylcholinesterase (AChE): 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their ability to inhibit AChE, an enzyme targeted in the treatment of Alzheimer's disease.
β-Secretase 1 (BACE-1): Piperazine naphthamide derivatives have shown inhibitory activity against BACE-1, another key enzyme in the pathology of Alzheimer's disease.
The biological activity of these derivatives is often fine-tuned by modifying substituents on the phenyl ring or the piperidine nitrogen. This structure-activity relationship (SAR) data is crucial for designing more potent and selective molecular probes and potential therapeutic agents.
Table 1: Biological Activities of Selected Piperidinyl-Phenyl Derivatives
| Compound Class | Target | Activity/Potency | Reference |
|---|---|---|---|
| 4-(2-aminoethyl)-2-phenylpiperidines | σ1 Receptor | High affinity (Kᵢ in low nM range) | |
| 1-(4-sulfamoylbenzoyl)piperidines | hCA IX | Sub-nanomolar inhibition (Kᵢ ≈ 0.8 nM) | |
| N-phenylpiperazine benzamides | Dopamine D3 Receptor | High selectivity over D2 (up to 4615-fold) | |
| Saccharin/Phthalimide derivatives | Acetylcholinesterase (AChE) | IC₅₀ values from 0.83 µM to 19.18 µM | |
| Naphthamide derivatives | β-Secretase 1 (BACE-1) | Inhibition from 26.7% to 61.4% at 50 µM |
Exploration in Sensor Technology and Molecular Recognition Systems for Analytical Purposes
While this compound itself has not been specifically reported as a sensor, its properties as a chiral amine make it an ideal target for molecular recognition and sensing systems. The development of sensors capable of enantioselective discrimination is a significant area of analytical chemistry, driven by the need to analyze the enantiomeric purity of pharmaceuticals and other bioactive compounds. ambeed.com
The primary amine and chiral center of the molecule are key features for interaction with chiral hosts. Several strategies have been developed for the enantioselective recognition of chiral amines:
Chiral Macrocyclic Hosts: Host molecules, such as crown ethers functionalized with chiral subunits, can form diastereomeric complexes with the enantiomers of a chiral amine guest. ambeed.com These interactions, based on hydrogen bonding and π-π stacking, result in different binding stabilities for each enantiomer, which can be detected by methods like potentiometry or fluorescence spectroscopy. ambeed.com
Fluorescent Sensors: Rational design of fluorescent probes allows for the simultaneous determination of both the concentration and enantiomeric composition of chiral amines. nih.gov These sensors often work by forming a new chiral species (e.g., an imine) upon reaction with the amine, which exhibits a highly enantioselective fluorescence response.
Chiral Nanoparticles: Achiral metallic nanoparticles can be functionalized with chiral molecules (e.g., amino acids) to induce chiral properties on their surface. These functionalized nanoparticles can then be used for enantioselective recognition and sensing of target analytes like chiral amines, often producing a colorimetric or chiroptical signal.
These analytical systems provide powerful tools for the rapid assay of chiral molecules. The development of such sensors is crucial for quality control in asymmetric synthesis and for studying the stereoselective interactions of drugs in biological systems.
Integration into Polymeric Materials or Surface Modifications for Advanced Material Applications
The application of this compound in materials science is an emerging and less explored field. However, the molecule possesses functional groups—a primary amine and a chiral center—that make it a promising candidate for incorporation into advanced polymeric materials or for the functionalization of surfaces.
Potential Polymer Applications:
Chiral Stationary Phases (CSPs): The enantiomerically pure form of the amine could be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase for high-performance liquid chromatography (HPLC). The differential interaction between the chiral selector and the enantiomers of a racemic analyte allows for their separation.
Functionalized Polymers: The primary amine group can be used to graft the molecule onto existing polymer backbones that contain reactive groups (e.g., aldehyde, glycidyl, or carboxylic acid groups). This would impart the specific chemical and chiral properties of the molecule to the bulk polymer. A patent has described the conceptualization of polymers containing 4-(piperidinyl)-phenyl groups.
Polymer Synthesis: The amine could potentially be used as a monomer in polymerization reactions, for example, with diacyl chlorides to form polyamides. The resulting polymers would have chiral centers regularly spaced along the backbone, which could induce helical structures and other higher-order chiral morphologies.
Surface Modification: The amine group provides a reactive site for covalently attaching the molecule to surfaces, such as those of nanoparticles, electrodes, or silicon wafers. This could be used to:
Alter the surface properties, such as hydrophobicity or chemical reactivity.
Introduce chiral recognition sites on a surface for enantioselective sensing or catalysis.
Create biocompatible surfaces for controlling cell adhesion and growth.
While specific examples of integrating this compound into materials are not yet prevalent in the literature, its molecular structure offers significant potential for the future development of functional polymers and smart surfaces.
Future Research Directions and Emerging Challenges for 1 4 Piperidin 1 Yl Phenyl Ethylamine
Identification of Novel Biological Targets and Mechanistic Hypotheses for Further Investigation
The structure of 1-(4-Piperidin-1-yl-phenyl)-ethylamine incorporates motifs found in numerous biologically active agents, suggesting a broad potential for pharmacological activity. The phenethylamine (B48288) backbone is a well-known pharmacophore present in endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862), as well as in many stimulant, psychedelic, and antidepressant drugs. nih.gov This core structure strongly suggests that initial investigations should focus on targets within the central nervous system.
Potential Target Classes:
Monoamine Transporters: The phenethylamine structure is a classic feature of compounds that interact with dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters. biomolther.orgnih.gov Future research should prioritize screening this compound for inhibitory activity at these transporters to assess its potential as a psychotropic agent.
G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for phenethylamine derivatives. Specific GPCRs of interest include:
Trace Amine-Associated Receptors (TAARs): Particularly TAAR1, which is known to be modulated by endogenous phenethylamines and plays a role in regulating monoaminergic systems. nih.gov
Adrenergic and Dopaminergic Receptors: Direct agonist or antagonist activity at these receptors is a plausible mechanism of action. nih.gov
Histamine (B1213489) Receptors: N-aryl-piperidine derivatives have been shown to act as potent agonists for the human histamine H3 receptor, suggesting another avenue for investigation. nih.gov
Ion Channels and Enzymes: While less common for this structural class, interactions with ion channels or enzymes like monoamine oxidase (MAO) should not be ruled out. MAO is responsible for the degradation of endogenous phenethylamine, and inhibition of this enzyme could be a possible activity. wikipedia.org
Mechanistic Hypotheses: Based on these potential targets, several mechanistic hypotheses can be formulated for further testing. The primary hypothesis is that the compound acts as a monoamine reuptake inhibitor or releasing agent, thereby increasing synaptic concentrations of dopamine, norepinephrine, and/or serotonin. An alternative hypothesis is that it functions as a direct agonist or antagonist at specific GPCRs, modulating downstream signaling pathways. Structure-activity relationship (SAR) studies on related β-phenethylamine derivatives have shown that substitutions on the benzene (B151609) ring and the amine group significantly influence their inhibitory effects on dopamine reuptake. biomolther.org
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Examples | Rationale |
|---|---|---|
| Monoamine Transporters | DAT, NET, SERT | Phenethylamine core is a classic monoamine transporter ligand. biomolther.orgnih.gov |
| GPCRs | TAAR1, Adrenergic Receptors, Dopamine Receptors, Histamine H3 Receptor | Phenethylamine and N-aryl-piperidine motifs are common in GPCR ligands. nih.govnih.govnih.gov |
| Enzymes | Monoamine Oxidase (MAO) | MAO metabolizes endogenous phenethylamines; inhibition is a possible mechanism. wikipedia.org |
Advancements in Sustainable Synthesis and Biocatalysis for Efficient Production
The traditional synthesis of chiral amines often involves multi-step processes with high waste generation. dokumen.pub Future efforts in producing this compound should focus on sustainable and efficient methodologies, with biocatalysis offering a promising alternative.
Green Chemistry Approaches: The synthesis of phenethylamines can be achieved through methods like Ni/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides, which offers a modular and mild route. acs.org Applying such modern catalytic methods could reduce the environmental impact compared to classical routes like reductive amination of the corresponding ketone.
Biocatalytic Synthesis: The production of chiral amines is an area where biocatalysis has made significant strides. nih.gov Several enzyme classes could be employed for the enantioselective synthesis of the target compound:
Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone precursor (1-(4-piperidin-1-yl-phenyl)ethan-1-one) to produce the desired chiral amine with high enantiomeric excess. mdpi.com
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of imines or the direct reductive amination of ketones, providing another direct route to the chiral amine. mdpi.com
Amine Dehydrogenases (AmDHs): Engineered and natural AmDHs are also capable of reductive amination and represent a viable enzymatic strategy. nih.gov
The use of these biocatalysts can significantly shorten synthetic routes, avoid harsh reaction conditions, and improve the stereoselectivity of the final product, aligning with the principles of green chemistry. hims-biocat.eu
Application of Artificial Intelligence and Machine Learning in Predicting its Reactivity and Molecular Interactions
Predicting Reactivity and Synthesis: AI models trained on vast databases of chemical reactions can predict the outcomes of synthetic steps with high accuracy. drugtargetreview.com For this compound, AI could be used to:
Optimize Synthesis Routes: Predict the most efficient and sustainable pathways for its synthesis, minimizing waste and cost. patsnap.com
Predict Side Reactions: Anticipate potential side products and degradation pathways under various reaction conditions, allowing for proactive optimization. chemcopilot.com
Predicting Molecular Interactions: A major application of AI in drug discovery is the prediction of drug-target interactions (DTI). springernature.comnih.gov By analyzing the compound's structure, ML models can:
Identify Probable Biological Targets: Screen the compound in silico against a large panel of known biological targets to prioritize experimental testing. nih.gov
Predict Binding Affinity: Use deep learning models like DeepDTA, which rely solely on sequence and structural information, to estimate the binding affinity of the compound to potential targets. frontiersin.org
Generate Novel Hypotheses: Uncover unexpected interactions and potential off-target effects that would not be obvious from the structure alone.
These predictive models can significantly reduce the time and resources required for experimental screening and accelerate the identification of the compound's therapeutic potential. nih.gov
Overcoming Stereochemical Synthesis Challenges and Developing Improved Isomeric Separations
The ethylamine (B1201723) moiety of this compound contains a stereocenter, meaning it exists as two enantiomers ((R) and (S)). Since enantiomers often have different pharmacological activities and toxicities, controlling the stereochemistry is crucial.
Stereoselective Synthesis: The primary challenge is to develop a synthesis that produces a single, desired enantiomer.
Chiral Auxiliaries: Using chiral auxiliaries, such as (R)-1-phenylethylamine itself, can guide the stereochemical outcome of reactions like reductions of imine intermediates. nih.govresearchgate.net
Asymmetric Catalysis: As mentioned in section 9.2, biocatalytic methods using enzymes like transaminases or imine reductases are highly effective for producing enantiopure amines. rochester.edu Chemical methods, such as asymmetric reduction of imines, are also widely used. google.com
Lithiation-Substitution: Enantioselective synthesis of substituted phenethylamines can also be achieved through asymmetric lithiation and substitution sequences using chiral ligands like (-)-sparteine. nih.gov
Improved Isomeric Separation: If a stereoselective synthesis is not feasible, efficient separation of the racemic mixture is necessary.
Chiral High-Performance Liquid Chromatography (HPLC): This is a well-established technique for both analytical and preparative separation of enantiomers. mdpi.com The use of chiral stationary phases (CSPs), such as those based on polysaccharides, is common for separating chiral amines. researchgate.net
Supercritical Fluid Chromatography (SFC): SFC is emerging as a "greener" and often faster alternative to HPLC for chiral separations, showing comparable or better performance for primary amines. chromatographyonline.com
Diastereomeric Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Future research should focus on developing a scalable and cost-effective process that yields the enantiomerically pure compound, either through direct asymmetric synthesis or efficient resolution.
Exploration of In Vitro Metabolomics and Degradation Pathways of the Compound
Understanding the metabolic fate and degradation of a compound is essential for its development as a potential therapeutic agent.
In Vitro Metabolomics:
Metabolic Profiling: The primary metabolic pathways for phenethylamine derivatives involve enzymes such as monoamine oxidases (MAO), phenylethanolamine N-methyltransferase (PNMT), and flavin-containing monooxygenase 3 (FMO3). wikipedia.org Recent studies on similar compounds have identified hydroxylation and N-acetylation as major metabolic transformations. nih.govresearchgate.net In vitro studies using human liver microsomes and cytosolic fractions can identify the primary metabolites of this compound. frontiersin.org The piperidine (B6355638) ring itself is also susceptible to metabolism, often undergoing aliphatic hydroxylation and subsequent oxidation. frontiersin.orgdocumentsdelivered.com
Reactive Metabolite Screening: It is also crucial to assess the potential for the formation of reactive metabolites, which can lead to toxicity. This can be investigated using trapping agents in in vitro systems.
Degradation Pathways:
Environmental Fate: The piperidine ring is known to be biodegradable under certain anaerobic conditions, coupled with nitrate (B79036) reduction. nih.gov Its atmospheric degradation is primarily initiated by reaction with hydroxyl radicals, leading to a relatively short atmospheric half-life. nih.govacs.org
Chemical Stability: The stability of the compound under various storage conditions (temperature, humidity, light) must be evaluated to ensure its integrity over time. Thermal degradation studies on related piperidine/piperazine compounds have identified pathways such as "arm switching" reactions. researchgate.net
A comprehensive understanding of these metabolic and degradation pathways is critical for predicting the compound's pharmacokinetic profile and potential environmental impact.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Piperidin-1-yl-phenyl)-ethylamine, and how do reaction conditions influence yield and purity?
A two-step approach is common: (i) coupling 4-bromophenyl ethylamine with piperidine via Buchwald-Hartwig amination (palladium catalysts, ligands) or nucleophilic substitution under basic conditions, and (ii) purification via column chromatography or crystallization. Evidence from analogous compounds (e.g., 1-(4-methoxyphenyl)ethylamine) shows that reaction time, solvent polarity (e.g., ethanol vs. DMF), and stoichiometry of piperidine significantly impact yield and byproduct formation . For purity validation, HPLC with octanesulfonate buffer (pH 4.6) and methanol is recommended .
Q. How can crystallography techniques resolve the stereochemical configuration of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters include data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts and refinement of anisotropic displacement parameters for heavy atoms (e.g., bromine if present). Evidence from similar ethylamine derivatives highlights the importance of high-resolution data (<1.0 Å) for unambiguous assignment of chiral centers .
Q. What analytical methods are validated for quantifying trace impurities in this compound?
Reverse-phase HPLC with UV detection (e.g., 254 nm) using a C18 column and a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) is robust for separating amines and piperidine-related impurities. Method validation should include spike-recovery tests for impurities like unreacted 4-bromophenyl ethylamine (limit: <0.1%) .
Advanced Research Questions
Q. How can biocatalytic methods (e.g., ω-transaminases) improve the enantioselective synthesis of this compound?
Engineered ω-transaminases (e.g., from Arthrobacter sp.) enable asymmetric amination of ketone precursors. For example, 1-acetylnaphthalene derivatives are converted to chiral amines with >99% ee under continuous reactor-crystallizer setups. Key parameters include pH control (7.5–8.5), co-solvent tolerance (e.g., 10% DMSO), and in situ product crystallization to shift equilibrium .
Q. What mechanistic insights explain the diastereoselectivity of this compound in Staudinger cycloadditions?
Computational studies (DFT) suggest that steric hindrance from the piperidin-1-yl group directs imine geometry, favoring trans-β-lactam formation. Experimental evidence from naphthylethylamine analogs shows that bulky substituents at the phenyl group reduce selectivity due to competing transition states .
Q. How does reactive crystallization optimize the continuous production of this compound?
Integrated reactor-crystallizer systems (e.g., plug-flow reactors) enhance yield by coupling enzymatic synthesis (e.g., transaminases) with nucleation control. Parameters include supersaturation gradients (controlled by antisolvent addition) and crystal size distribution monitoring via inline PAT (process analytical technology) .
Q. What structure-activity relationships (SAR) are critical for designing this compound derivatives as receptor antagonists?
Substituents on the phenyl ring (e.g., bromine at the 4-position) enhance binding to P2X7 receptors by increasing hydrophobicity and π-stacking interactions. Piperidine N-alkylation (e.g., methyl groups) reduces off-target activity, as seen in analogs of (S)-1-(4-bromophenyl)ethylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
